An In-depth Technical Guide to the Chemical Properties and Structure of Dimethylvinphos
An In-depth Technical Guide to the Chemical Properties and Structure of Dimethylvinphos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of Dimethylvinphos, an organophosphate insecticide. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data. This document summarizes key quantitative properties in tabular format, outlines general experimental methodologies for their determination, and provides visualizations for its chemical structure and primary mechanism of action.
Chemical and Physical Properties of Dimethylvinphos
The following table summarizes the key physicochemical properties of Dimethylvinphos. This data is essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀Cl₃O₄P | [1] |
| Molecular Weight | 331.52 g/mol | [1] |
| CAS Number | 2274-67-1 (unspecified isomerism) | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 69.5 °C | [2] |
| Boiling Point | Decomposes before boiling. A boiling point of 126 °C at 0.05 Torr has been reported. | [2] |
| Density | 1.26 g/cm³ | [2] |
| Vapor Pressure | 1.3 x 10⁻³ Pa (at 20 °C) | [2] |
| Water Solubility | 130 mg/L (at 25 °C) | [2] |
| Solubility in Organic Solvents (at 20 °C) | - Xylene: 325 g/L - Acetone: 375 g/L - Cyclohexanone: 475 g/L | [2] |
| LogP (Octanol-Water Partition Coefficient) | 3.13 | [2] |
Chemical Structure and Identification
Dimethylvinphos is the common name for the organophosphate with the IUPAC name (Z)-2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate.[3] It is also known by synonyms such as Rangado, Shell SD 8280, and 2-Chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate.[1][4]
Due to the presence of a carbon-carbon double bond, Dimethylvinphos exists as two geometric isomers: (E) and (Z).[2] The (Z)-isomer is the more predominant and biologically active form found in technical products.[2]
Structural Identifiers:
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Canonical SMILES: COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl[2]
-
InChI: InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3[4]
Experimental Protocols
While specific experimental protocols for the determination of Dimethylvinphos's properties are not detailed in the available literature, the following outlines the general, well-established methodologies used for determining such physicochemical properties for organic compounds.
Melting Point Determination
The melting point is determined by heating a small, powdered sample of the compound and observing the temperature range over which it transitions from a solid to a liquid.[5][6]
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Methodology: A common method is the capillary tube method.[7] A small amount of the finely powdered compound is packed into a thin-walled capillary tube, which is then attached to a thermometer.[8] The apparatus, such as a Thiele tube or a modern digital melting point apparatus, is heated slowly (approximately 1-2°C per minute) to ensure thermal equilibrium.[7] The temperatures at which melting begins and is complete are recorded as the melting range. A narrow melting range is indicative of a pure substance.[6]
Boiling Point Determination
For compounds that are stable at their boiling point, this property is determined by heating the liquid until its vapor pressure equals the atmospheric pressure.
-
Methodology: For small sample volumes, the capillary method (Siwoloboff method) is often employed.[9] A small amount of the liquid is placed in a fusion tube with an inverted, sealed capillary tube inside.[10] The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.[11] The boiling point is more accurately recorded as the temperature at which the liquid re-enters the capillary tube upon cooling.[12]
Water Solubility Determination
The solubility of a substance in water is the maximum amount of that substance that can be dissolved in a given amount of water at a specific temperature.
-
Methodology: The shake-flask method is a standard technique for substances with solubility greater than 10 mg/L.[13] An excess amount of the solid is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached (this can take from 12 hours to several days).[14] After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. The concentration of the solute in the clear aqueous phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[15]
Vapor Pressure Determination
Vapor pressure is a measure of a substance's tendency to evaporate. For pesticides, this is a critical parameter for assessing their environmental fate.[16]
-
Methodology: For compounds with low volatility like many pesticides, the gas saturation method (based on OECD Guideline 104) is commonly used.[17] A stream of an inert gas is passed slowly over the substance in a temperature-controlled environment, allowing the gas to become saturated with the compound's vapor.[18] The vapor is then trapped in a sorbent tube. The amount of trapped substance is quantified, and from this, along with the volume of gas passed through, the vapor pressure can be calculated.[17] Another technique is the Knudsen effusion method, which measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.[19]
Mechanism of Action: Acetylcholinesterase Inhibition
Dimethylvinphos, like other organophosphate insecticides, exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[2][4] AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).[20]
The inhibition process involves the irreversible phosphorylation of a serine residue in the active site of AChE.[21] This inactivation of the enzyme leads to an accumulation of ACh in the synaptic cleft.[20] The excess ACh results in continuous stimulation of muscarinic and nicotinic receptors, leading to a state known as cholinergic crisis, characterized by symptoms such as muscle weakness, paralysis, and, in severe cases, respiratory failure and death.[22][23][24]
References
- 1. Dimethylvinphos | C10H10Cl3O4P | CID 16769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethylvinphos (Ref: SD 8280) [sitem.herts.ac.uk]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. CAS 2274-67-1: Dimethylvinphos | CymitQuimica [cymitquimica.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 16. Pesticide Vapor Pressure [npic.orst.edu]
- 17. benchchem.com [benchchem.com]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. azom.com [azom.com]
- 20. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
